Lipophilicity Advantage Over the Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3 of 3.3, which is the highest among its closest structural analogs and 0.9 log units above the unsubstituted parent 2,2,2‑trifluoro‑N‑(imidazo[1,2‑a]pyridin‑2‑yl)acetamide (CAS 504413‑26‑7, XLogP3 = 2.4) and 0.2–0.3 log units above the 6‑bromo (XLogP3 = 3.1) and 8‑chloro (XLogP3 = 3.0) derivatives [1][2][3]. This difference, derived from the additional three fluorine atoms of the 6‑CF3 group, is quantitatively meaningful: in drug discovery, a ΔlogP of approximately 0.5–1.0 units can shift passive membrane permeability by a factor of 2–5 and alter metabolic clearance rates [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Unsubstituted parent (CAS 504413-26-7): XLogP3 = 2.4; 6-Br analog (CAS 504413-35-8): XLogP3 = 3.1; 8-Cl analog (CAS 2006277-79-6): XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. unsubstituted; +0.2 vs. 6-Br; +0.3 vs. 8-Cl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); all values from the same algorithm version enabling direct comparison [1][2][3] |
Why This Matters
Higher lipophilicity can enhance membrane permeability and CNS penetration potential, but also requires careful PK evaluation; the quantitative ΔlogP provides a rational basis for selecting this analog in SAR exploration where increased logP is desired.
- [1] PubChem CID 129319730 (target compound) computed properties. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 12065956 (unsubstituted analog, CAS 504413‑26‑7) computed properties. National Center for Biotechnology Information (2025). View Source
- [3] PubChem CID 12065953 (6‑bromo analog, CAS 504413‑35‑8) and PubChem CID 129319729 (8‑chloro analog, CAS 2006277‑79‑6) computed properties. National Center for Biotechnology Information (2025). View Source
- [4] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. (Provides general quantitative relationships between ΔlogP and permeability/metabolic clearance.) View Source
